molecular formula C23H38O2 B032958 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol CAS No. 70435-08-4

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Cat. No. B032958
CAS RN: 70435-08-4
M. Wt: 346.5 g/mol
InChI Key: BIGNODGYJZJTBM-AZUAARDMSA-N
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Description

The compound of interest falls into the category of cyclohexenones and phenols, which are known for their versatility in chemical synthesis and reactivity due to their structural features. Cyclohexenones are crucial intermediates in organic synthesis, serving as precursors to various complex molecules. Phenols, on the other hand, are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes including Michael additions, condensation reactions, and functional group transformations. For instance, compounds like 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone have been synthesized via one-pot three-component reactions, showcasing the complexity and efficiency of modern synthetic routes in generating cyclohexenone derivatives under specific conditions such as ultrasound irradiation for enhanced yields (Song et al., 2015).

Molecular Structure Analysis

The molecular structure of cyclohexenone and phenol derivatives is characterized by the presence of aromatic rings, hydroxyl groups, and in some cases, additional substituents that influence their chemical behavior. X-ray crystallography and computational studies often reveal the non-planar nature of these molecules, intramolecular hydrogen bonding, and other key features that dictate their reactivity and interaction with other molecules (Karakurt et al., 2016).

Chemical Reactions and Properties

Cyclohexenone and phenol derivatives engage in a wide array of chemical reactions, including photochemical rearrangements, Michael additions, and acid-catalyzed transformations. These reactions often lead to significant changes in the molecular structure, enabling the synthesis of highly substituted phenols and other complex organic compounds (Guo et al., 2001).

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process, which is relevant to the chemical transformations of similar phenolic compounds (Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).
    • Omura (2008) investigated the reaction of phenoxyl radicals with acids, which is pertinent to understanding the chemical behavior of phenolic compounds under different conditions (Omura, 2008).
  • Physical Properties and Applications in Materials Science :

    • Kwon et al. (2011) reported on phenolic polyene crystals, focusing on designing nonlinear optical organic phenolic polyene crystals to optimize their physical properties for various applications (Kwon et al., 2011).
  • Reactions in Aqueous Environments and Antioxidant Characters :

    • Yamabe and Yamazaki (2018) conducted a study on the reactions of phenol and hydroxyl radical in aqueous environments to investigate the antioxidant characters of phenolic compounds (Yamabe & Yamazaki, 2018).
  • Biological Activities and Applications :

    • Zhang et al. (2019) developed an MRI approach to detect acid phosphatase enzymatic activity using phenol as a chemical exchange saturation transfer magnetic resonance imaging contrast agent, demonstrating the potential biomedical applications of phenolic compounds (Zhang et al., 2019).
  • Catalytic and Industrial Applications :

    • Li et al. (2017) established a vapor-phase dehydrogenation–hydrogenation coupling process over bimetallic Ni–Cu alloy nanocatalysts for the synchronized production of phenol and 2,5-dimethylfuran, highlighting the industrial significance of phenol derivatives (Li, Fan, Yang, & Feng Li, 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and environmental impact.


Future Directions

This involves understanding the potential applications of the compound and areas of future research.


properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGNODGYJZJTBM-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017341, DTXSID90875481
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

CAS RN

132296-12-9, 134308-14-8, 70435-08-4
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C9)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C9)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 2
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 3
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 4
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 5
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 6
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

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